molecular formula C14H12N4O3S B5778673 N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide

N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B5778673
M. Wt: 316.34 g/mol
InChI Key: HRFLRSXXNWUMMX-UHFFFAOYSA-N
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Description

N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide is a chemical compound that belongs to the class of thiourea derivatives These compounds are known for their versatile applications in various fields such as pharmaceuticals, agriculture, and materials science

Chemical Reactions Analysis

N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro and methylpyridinyl groups, to form a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety allows it to coordinate with various transition metal ions, forming stable complexes that can interfere with biological processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and anticancer effects .

Comparison with Similar Compounds

N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide can be compared with other similar thiourea derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and a wide range of applications.

Properties

IUPAC Name

N-[(5-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-5-6-12(15-8-9)16-14(22)17-13(19)10-3-2-4-11(7-10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFLRSXXNWUMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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